Technical Guide: Physicochemical Properties and Synthetic Insights of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Technical Guide: Physicochemical Properties and Synthetic Insights of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated derivative of DL-Isopropylideneglycerol-1-bromohydrin.[1] Stable isotope-labeled compounds are critical tools in drug discovery and development, serving as internal standards for quantitative bioanalysis, tracers in metabolic studies, and for elucidating reaction mechanisms. The presence of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it invaluable for mass spectrometry-based applications. This guide summarizes the known chemical properties and provides a potential synthetic workflow.
Chemical and Physical Properties
Quantitative data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is sparse. The following tables present the available information for the deuterated compound and its more thoroughly characterized non-deuterated counterpart for comparative purposes.
Table 2.1: Properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
| Property | Value | Reference(s) |
| CAS Number | 1346603-73-3 | [1][2] |
| Molecular Formula | C₆H₆D₅BrO₂ | [1][2] |
| Molecular Weight | 200.09 g/mol | [1][2] |
| Accurate Mass | 199.0256 | [2] |
| IUPAC Name | 4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane | [2] |
| Physical Form | Colorless Oil | [1][3] |
| Solubility | Chloroform, Dichloromethane, DMSO | [1] |
| Storage | Store at 2-8°C, protected from air and light | [1] |
Table 2.2: Properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (Non-Deuterated Analog)
| Property | Value | Reference(s) |
| CAS Number | 36236-76-7 | [4][5] |
| Molecular Formula | C₆H₁₁BrO₂ | [4][5] |
| Molecular Weight | 195.05 g/mol | [4][5] |
| Boiling Point | 75°C @ 10 Torr | [5] |
| Density | 1.381 g/cm³ | [5] |
| Refractive Index | 1.4597 (20°C) | [5] |
| Physical Form | Colorless to light yellow liquid | [5] |
General Synthetic Protocol (Non-Deuterated Analog)
While a specific protocol for the d5-labeled compound is not available, the synthesis of the non-deuterated analog provides a viable synthetic route. The synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the protection of a glycerol-derived starting material.[6]
3.1 Methodology
A common method involves the acetalization of 3-bromo-1,2-propanediol (bromomethyl ethylene glycol) with acetone.[6] The synthesis of the deuterated analog would necessitate the use of a deuterated starting material, such as 3-bromo-1,2-propanediol-d5.
Experimental Procedure:
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Reaction Setup: To a solution of bromomethyl ethylene glycol in acetone, add anhydrous magnesium sulfate as a dehydrating agent.
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Reaction Conditions: Reflux the mixture for approximately 24 hours. The reaction should be monitored by a suitable technique (e.g., TLC or GC) to determine completion.
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Workup: After cooling the reaction mixture to room temperature, filter off the magnesium sulfate.
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Purification: Remove the solvent (acetone) from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved through vacuum distillation.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of the non-deuterated 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.
Caption: General synthesis workflow for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.
Applications in Research and Drug Development
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane serves as a versatile chiral building block in organic synthesis. The dioxolane moiety is a common protecting group for diols, which can be readily removed under acidic conditions. The bromomethyl group is a reactive handle that can participate in various nucleophilic substitution reactions to introduce the protected glycerol backbone into more complex molecules.
While one supplier notes its use in the preparation of antiviral agents, specific examples or target pathways are not provided in the public literature.[1] As a building block, this compound does not have an intrinsic biological signaling pathway. Instead, it is used to construct larger, biologically active molecules. The properties of the final drug substance would determine the relevant signaling pathways. The deuterated form is particularly useful for pharmacokinetic studies (ADME - Absorption, Distribution, Metabolism, and Excretion) of the final compound, allowing for precise quantification via LC-MS/MS.
Conclusion
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a valuable, albeit sparsely documented, isotopically labeled building block for chemical synthesis. While detailed physicochemical and spectroscopic data are lacking, information from its non-deuterated analog provides a useful reference point for researchers. The primary application of this compound is in the synthesis of more complex molecules, where the deuterium labeling serves as a powerful tool for analytical and metabolic studies within the drug development pipeline.
References
- 1. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 | 1346603-73-3 - Coompo [coompo.com]
- 2. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 [lgcstandards.com]
- 3. 4-(BroMoMethyl)-2,2-diMethyl-1,3-dioxolane-d5 CAS#: 1346603-73-3 [m.chemicalbook.com]
- 4. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [amp.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
